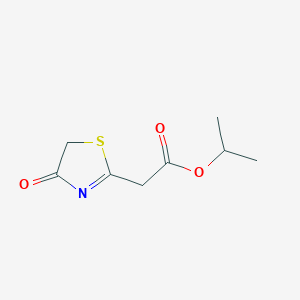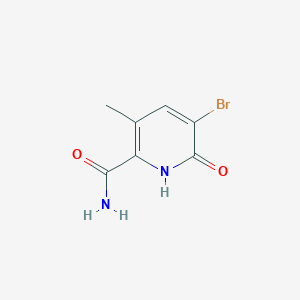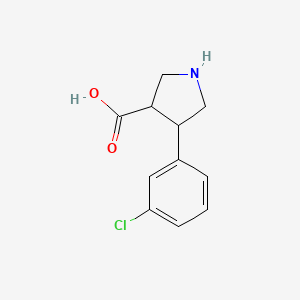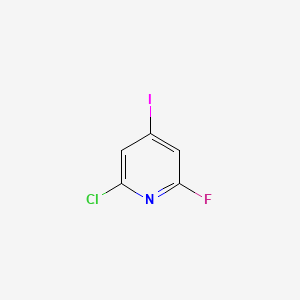methanone](/img/structure/B12500115.png)
[4-(4-Methoxyphenyl)piperazin-1-yl](piperidin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone: is a chemical compound with the molecular formula C17H25N3O2 and a molar mass of 303.4 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a piperidine ring attached to a methanone group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone typically involves the reaction of 4-methoxyphenylpiperazine with 2-piperidylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) , and a catalyst, such as triethylamine . The reaction mixture is heated to a specific temperature, often around 80-100°C , and stirred for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions, including temperature, pressure, and stirring speed, are carefully monitored and controlled to optimize yield and purity. After the reaction is complete, the product is typically purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions: [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as or under acidic conditions.
Reduction: Reduction can be achieved using reagents like or in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
科学研究应用
Chemistry: In chemistry, [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceutical intermediates and organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on cell signaling pathways and receptor interactions . It is used in experiments to understand the mechanisms of neurotransmitter modulation and enzyme inhibition .
Medicine: In medicine, [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone is investigated for its potential therapeutic applications. It has shown promise in the treatment of neurological disorders and psychiatric conditions due to its ability to interact with specific receptors in the brain .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its unique chemical properties make it valuable in the development of polymers and coatings .
作用机制
The mechanism of action of [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone involves its interaction with specific molecular targets, such as receptors and enzymes . The compound binds to these targets, modulating their activity and influencing various biochemical pathways . For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neurotransmission and signal transduction .
相似化合物的比较
- [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone
- [4-(4-Chlorophenyl)piperazin-1-yl]-(2-piperidyl)methanone
- [4-(4-Fluorophenyl)piperazin-1-yl]-(2-piperidyl)methanone
- [4-(4-Methylphenyl)piperazin-1-yl]-(2-piperidyl)methanone
Comparison: Compared to its analogs, [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone is unique due to the presence of the methoxy group on the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity , binding affinity , and biological activity . For instance, the methoxy group may enhance the compound’s ability to cross the blood-brain barrier , making it more effective in targeting central nervous system receptors .
属性
分子式 |
C17H25N3O2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
[4-(4-methoxyphenyl)piperazin-1-yl]-piperidin-2-ylmethanone |
InChI |
InChI=1S/C17H25N3O2/c1-22-15-7-5-14(6-8-15)19-10-12-20(13-11-19)17(21)16-4-2-3-9-18-16/h5-8,16,18H,2-4,9-13H2,1H3 |
InChI 键 |
MERYXGFDIZMVMX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12500040.png)





methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500080.png)
![7-Tert-butyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12500082.png)


![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)


![5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500104.png)
